molecular formula C15H19N3O3 B11157856 N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide

N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide

Cat. No.: B11157856
M. Wt: 289.33 g/mol
InChI Key: ZDTOTOCWWCIQDP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbamoyl group, and a propyl chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate compound, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then subjected to reduction and further reactions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine or pyridine .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process may involve the use of safer and more cost-effective reagents and solvents. Industrial methods also focus on scalability and environmental considerations, ensuring that the production process is sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-oxo-1-propylpyrrolidine-3-carboxamide

InChI

InChI=1S/C15H19N3O3/c1-2-7-18-9-11(8-13(18)19)15(21)17-12-5-3-10(4-6-12)14(16)20/h3-6,11H,2,7-9H2,1H3,(H2,16,20)(H,17,21)

InChI Key

ZDTOTOCWWCIQDP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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